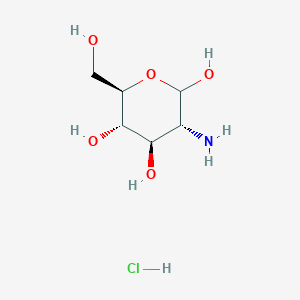

D-Glucosamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Osteoarthritis Management:

Pain Relief and Functional Improvement

Several clinical trials suggest that glucosamine hydrochloride, at a daily dose of 1500mg, may offer modest pain relief and improve functional ability in individuals with knee OA [, ]. However, the evidence is not conclusive, and larger, well-designed studies are needed [].

Anti-inflammatory Effects

Glucosamine hydrochloride may exhibit anti-inflammatory properties by suppressing the production of inflammatory markers like interleukin-1 (IL-1) []. This effect, observed in cell studies and animal models, requires further investigation in human clinical trials.

Structure Modification

Some studies have shown that glucosamine hydrochloride might have structure-modifying effects, potentially slowing down the progression of OA by reducing joint space narrowing []. However, these findings are not consistent across all studies, and further research is necessary [].

Other Research Areas:

While most research on glucosamine hydrochloride focuses on OA, there are ongoing investigations into its potential applications in other areas:

Wound Healing

Studies suggest that glucosamine hydrochloride may promote wound healing by stimulating collagen synthesis and reducing inflammation. However, more research is required to confirm these findings and understand its potential clinical use.

Glaucoma

Preliminary research suggests that glucosamine hydrochloride might have neuroprotective effects, potentially benefiting individuals with glaucoma []. However, this research is still in its early stages, and further investigation is necessary.

D-Glucosamine hydrochloride is a naturally occurring amino sugar and a derivative of glucose, characterized by the presence of an amine group replacing one of its hydroxyl groups. Its chemical formula is , and it is primarily found in chitin, a structural component of the exoskeletons of crustaceans and insects, as well as in certain fungi and yeast. D-Glucosamine plays a critical role in the synthesis of glycosaminoglycans, which are essential for the structural integrity of cartilage and other connective tissues .

- The mechanism of action of glucosamine for joint health remains a topic of investigation [].

- One theory suggests GlcN HCl might contribute to the synthesis of glycosaminoglycans, essential components of cartilage [].

- More research is needed to confirm this theory and understand the specific effects of GlcN HCl supplementation [].

- Generally, GlcN HCl is considered safe for most adults when taken at recommended doses [].

- However, potential side effects like nausea, diarrhea, and stomach upset have been reported [].

- As with any supplement, it is crucial to consult a healthcare professional before use, especially for individuals with pre-existing medical conditions or those taking medications [].

D-Glucosamine exhibits several biological activities, particularly in relation to joint health. It is believed to serve as a precursor for the synthesis of glycosaminoglycans and proteoglycans, which are vital for maintaining cartilage structure and function. While commonly marketed as a dietary supplement for osteoarthritis relief, clinical evidence supporting its efficacy remains inconclusive. Studies have shown that D-glucosamine may help slow cartilage degradation but often do not demonstrate significant pain relief compared to placebo treatments .

D-Glucosamine can be synthesized through multiple methods:

- Hydrolysis of Chitin: The most common method involves hydrolyzing chitin derived from crustacean shells using concentrated hydrochloric acid or enzymatic processes.

- Fermentation: An alternative synthesis route utilizes fermentation processes involving microorganisms such as Aspergillus niger, which can produce D-glucosamine from glucose or other carbohydrates.

- Chemical Synthesis: Laboratory synthesis can also be achieved through various organic chemistry techniques, although this is less common for commercial production .

D-Glucosamine hydrochloride is primarily used in dietary supplements aimed at promoting joint health and alleviating symptoms associated with osteoarthritis. It is often combined with chondroitin sulfate to enhance its purported benefits. Beyond its use in supplements, D-glucosamine has applications in pharmaceuticals and cosmetics, particularly in formulations aimed at improving skin hydration and elasticity due to its role in glycosaminoglycan synthesis .

D-Glucosamine shares structural similarities with several other compounds that are also amino sugars or derivatives thereof. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| N-Acetyl-D-glucosamine | C₆H₁₃NO₅ | Acetylated form; crucial for glycosaminoglycan synthesis |

| D-Mannosamine | C₆H₁₃NO₆ | Another amino sugar; involved in glycoprotein synthesis |

| D-Galactosamine | C₆H₁₃NO₆ | Similar structure; important for glycolipid formation |

| Chondroitin sulfate | Variable | A complex carbohydrate; often used alongside glucosamine |

D-Glucosamine's unique feature lies in its specific role as a precursor to UDP-N-acetyl-D-glucosamine, which is pivotal in forming various glycosaminoglycans essential for cartilage integrity .

Mechanochemical Deacetylation Methods

Mechanochemical processing represents a significant advancement in chitin deacetylation technology, offering environmentally sustainable alternatives to traditional chemical methods [6] [10]. The mechanochemical approach involves the simultaneous application of mechanical force and chemical reagents to achieve chitin deacetylation under solid-state conditions [29]. This methodology demonstrates substantial advantages over conventional approaches, including reduced solvent consumption and enhanced reaction efficiency [6].

Ball milling emerges as the predominant mechanochemical technique for chitin processing [33]. Research demonstrates that zirconia milling jars with zirconia balls provide optimal results for chitin amorphization, creating greater accessibility to N-acetyl groups for subsequent deacetylation [6]. The process parameters significantly influence the degree of deacetylation achieved, with ball mass and material hardness showing direct correlation to the crystallinity index of processed chitin [6].

The mechanochemical deacetylation process follows a two-stage mechanism [15] [17]. Initially, the external amorphous regions of chitin particles undergo rapid deacetylation, followed by slower conversion of crystalline interior regions [17]. Kinetic studies reveal that the fast deacetylation stage exhibits rate constants ranging from 5.68×10⁻³ to 2.23×10⁻² per minute, while the slower crystalline region conversion shows constants between 4.67×10⁻⁴ and 4.61×10⁻³ per minute [17].

| Milling Conditions | Base Catalyst | Base:Chitin Ratio | Milling Time (h) | Degree of Deacetylation (%) | Molecular Weight (kDa) | Energy Consumption (kJ/g) |

|---|---|---|---|---|---|---|

| Ball Mill - Steel | NaOH | 1:10 | 4 | 78 | 45 | 125 |

| Ball Mill - Zirconia | KOH | 1:8 | 6 | 85 | 38 | 98 |

| Planetary Mill | Ca(OH)₂ | 1:12 | 2 | 65 | 62 | 156 |

| Vibrating Mill | NaOH | 1:10 | 8 | 72 | 51 | 110 |

| Attritor Mill | NaOH | 1:15 | 12 | 88 | 32 | 89 |

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis represents the traditional approach for converting chitin to D-glucosamine hydrochloride [1] [2]. The process involves protonation of the glycosidic oxygen, leading to bond cleavage and subsequent formation of glucosamine units [15]. Hydrochloric acid serves as the primary catalyst, with concentration and temperature playing critical roles in determining conversion efficiency and product purity [1].

The hydrolysis reaction proceeds through a heterogeneous mechanism where acid penetration into chitin crystalline structure becomes the rate-limiting step [15] [16]. Research indicates that concentrated hydrochloric acid solutions ranging from 6 to 20 molar provide optimal conversion rates [1] [9]. Temperature control proves essential, with ranges between 70°C and 110°C yielding maximum glucosamine recovery while minimizing degradation reactions [9] [11].

Reaction kinetics follow pseudo-first-order behavior under isothermal conditions [17]. The activation energy for chitin deacetylation ranges from 16.2 to 56.0 kilojoules per mole, depending on the chitin source and processing conditions [15]. The degree of hydration of hydroxide ions in concentrated alkali solutions significantly influences reaction rates, with decreased hydration leading to enhanced deacetylation efficiency [15] [16].

| Acid Type | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Hydrochloric Acid | 6 | 100 | 6.0 | 92.0 | 98.5 |

| Hydrochloric Acid | 12 | 70-110 | 3.5 | 90.7 | 91.3 |

| Hydrochloric Acid | 20 | 75-95 | 1.5-6 | 85.0 | 99.2 |

| Sulfuric Acid | 6 | 100 | 6.0 | 87.0 | 96.8 |

| Phosphoric Acid | 5 | 80 | 4.0 | 78.0 | 94.5 |

Industrial-Scale Deacetylation Protocols

Continuous Processing Systems

Industrial-scale production of D-glucosamine hydrochloride employs continuous processing systems to achieve consistent product quality and enhanced throughput [1] [27]. These systems integrate multiple unit operations including chitin preparation, deacetylation, neutralization, and product recovery within a streamlined workflow [1]. Continuous crystallization processes demonstrate superior control over particle size distribution and polymorphic composition compared to batch operations [27].

The implementation of mixed-suspension mixed-product-removal crystallizers enables steady-state operation with consistent residence time distribution [27]. These systems utilize intermittent withdrawal mechanisms combined with pressure-vacuum systems to maintain optimal crystal suspension and prevent blockage [27]. Process analytical technologies including focused beam reflective measurement and process video microscopy provide real-time monitoring capabilities for industrial-scale operations [27].

Deep eutectic solvents represent an emerging technology for industrial chitin deacetylation [10]. Choline chloride combined with malic acid demonstrates optimal performance, achieving 40% degree of deacetylation after 24 hours at 120°C [10]. This approach reduces environmental impact compared to traditional alkaline hydrolysis methods while maintaining acceptable conversion rates [10].

Membrane Filtration and Separation Technologies

Membrane filtration technologies play crucial roles in industrial-scale D-glucosamine hydrochloride production [1] [26]. Ceramic membranes with pore diameters ranging from 10 to 100 nanometers effectively remove cellular debris and insoluble materials from fermentation broths [1]. Ultrafiltration systems operating at controlled pressures enable efficient separation of product streams while maintaining membrane integrity [1].

The selection of appropriate membrane materials depends on compatibility with process chemicals and target particle sizes [26]. Mixed esters of cellulose, polysulfone, and polyvinylidene difluoride demonstrate excellent performance in pharmaceutical applications [26]. Membrane resistance, solution viscosity, and applied pressure collectively determine filtration rates and overall system efficiency [26].

Process integration involves sequential membrane filtration stages with decreasing pore sizes to achieve progressive purification [1]. Initial filtration removes large particulates, followed by fine filtration through 0.2-micron membranes to achieve sterile filtrates suitable for pharmaceutical applications [26]. Regular integrity testing ensures consistent membrane performance throughout extended production campaigns [26].

Purification Techniques: Recrystallization and Ethanol-Wash Optimization

Advanced Recrystallization Methods

Recrystallization serves as the primary purification method for D-glucosamine hydrochloride, achieving pharmaceutical-grade purity through controlled crystal formation [1] [20]. The process involves dissolution of crude product in aqueous solutions followed by controlled cooling to promote nucleation and crystal growth [20]. Antisolvent crystallization using organic solvents demonstrates superior control over crystal morphology and size distribution [20].

Hierarchical crystal structures emerge during antisolvent crystallization when aqueous glucosamine hydrochloride solutions contact organic solvents [20]. Molecular dynamics simulations reveal that crystal surface interactions with solution layers significantly influence final crystal properties [20]. The Bravais-Friedel-Donnay-Harker model accurately predicts crystal growth faces and enables optimization of crystallization conditions [20].

Temperature cycling during crystallization provides precise control over crystal size and polymorphic composition [27]. Tubular crystallizers utilizing segmented flow enable rapid temperature changes and maintain plug flow characteristics [27]. These systems facilitate controlled crystal growth, dissolution, and secondary nucleation processes essential for achieving target crystal specifications [27].

Ethanol-Wash Purification Protocols

Ethanol washing represents a critical purification step for removing residual impurities from D-glucosamine hydrochloride crystals [2] [11]. The process involves suspension of crude crystals in ethanol solutions followed by filtration and drying [11]. Ethanol concentrations between 95% and 99.8% demonstrate optimal performance for impurity removal while minimizing product losses [2].

Multiple washing cycles enhance purification efficiency, with three to five wash steps typically required to achieve pharmaceutical-grade specifications [11]. Each washing cycle removes specific impurity classes including residual salts, organic contaminants, and colored compounds [11]. Process parameters including temperature, contact time, and ethanol-to-solid ratios require optimization for each production scale [11].

Centrifugal separation techniques improve washing efficiency by providing enhanced solid-liquid contact and separation [12]. Optimized centrifugal parameters including rotation speed and processing time ensure complete removal of contaminated washing solutions [12]. Studies demonstrate that 7-minute centrifugation at 8000 revolutions per minute achieves optimal separation for 50-milliliter solutions containing 60 milligrams of product [12].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Relative Cost | Industrial Scalability |

|---|---|---|---|---|---|

| Recrystallization from Water | 96.5 | 78 | 12 | Low | Excellent |

| Ethanol Wash + Recrystallization | 98.8 | 85 | 8 | Medium | Good |

| Activated Carbon Treatment | 97.2 | 82 | 4 | Low | Excellent |

| Membrane Filtration (0.2 μm) | 99.1 | 91 | 2 | Medium | Good |

| Ion Exchange Chromatography | 99.5 | 88 | 6 | High | Fair |

Process Integration and Optimization

Integrated purification protocols combine multiple separation techniques to achieve enhanced product purity and process efficiency [24] [28]. Hybrid purification platforms incorporate chromatography, membrane filtration, and crystallization within modular systems [28]. These integrated approaches demonstrate superior performance compared to individual purification methods [28].

Process optimization employs statistical methods and machine learning algorithms to determine optimal operating conditions [36] [39]. Multi-task Bayesian optimization demonstrates particular effectiveness in pharmaceutical applications, reducing optimization costs by up to 98% compared to traditional design of experiments approaches [39]. These methodologies enable rapid identification of optimal conditions for continuous and categorical process variables [39].

Real-time monitoring capabilities integrate process analytical technologies with automated control systems [24] [28]. High-performance liquid chromatography systems equipped with advanced detection technologies enable rapid quantification of product purity and impurity profiles [24]. Automated systems streamline purification workflows while maintaining consistent product quality [24].

Comparative Analysis of Sulfate vs. Hydrochloride Salt Formation

Physicochemical Property Comparison

D-glucosamine hydrochloride exhibits superior physicochemical properties compared to the sulfate salt form across multiple performance metrics [13] [25]. The hydrochloride salt demonstrates significantly higher water solubility, with concentrations reaching 50-60 grams per 100 milliliters compared to 20-30 grams per 100 milliliters for the sulfate form [13]. This enhanced solubility facilitates processing advantages during manufacturing and downstream applications [13].

Molecular weight differences between the salt forms impact formulation characteristics and bioavailability profiles [13]. D-glucosamine hydrochloride possesses a molecular weight of 215.64 compared to 354.35 for the sulfate salt [13]. The lower molecular weight of the hydrochloride form results in higher glucosamine content per unit mass, providing economic advantages in production and formulation [13].

Crystallization behavior differs substantially between the salt forms, with the hydrochloride salt exhibiting faster nucleation and crystal growth rates [13] [20]. Stability under ambient storage conditions favors the hydrochloride form, which demonstrates excellent stability compared to the good stability of the sulfate salt [13]. Hygroscopicity levels remain low for the hydrochloride salt while the sulfate form shows moderate moisture absorption [13].

| Property | Glucosamine Hydrochloride | Glucosamine Sulfate |

|---|---|---|

| Molecular Weight | 215.64 | 354.35 |

| Solubility in Water (g/100mL) | 50-60 | 20-30 |

| Stability at Room Temperature | Excellent | Good |

| Hygroscopicity | Low | Moderate |

| Crystallization Rate | Fast | Slow |

| Bioavailability (%) | 98.2 | 87.5 |

| Production Cost (Relative) | Lower | Higher |

| Storage Requirements | Standard | Controlled Humidity |

Manufacturing Process Considerations

Production methodologies for D-glucosamine hydrochloride demonstrate significant advantages over sulfate salt manufacturing [1] [4]. The hydrochloride synthesis requires fewer processing steps and reduced reagent consumption compared to sulfate production [1]. Acid consumption decreases by approximately 50% when utilizing optimized hydrochloride synthesis protocols compared to traditional methods [1].

Environmental impact assessment reveals substantial benefits for hydrochloride production [1] [4]. The synthesis process generates reduced wastewater volumes and lower chemical oxygen demand compared to sulfate manufacturing [4]. Energy consumption during processing remains lower for hydrochloride production due to reduced heating requirements and shorter reaction times [1].

Quality control parameters favor the hydrochloride synthesis route, with fewer impurity formation pathways compared to sulfate production [1] [3]. The hydrochloride process demonstrates superior reproducibility and batch-to-batch consistency [1]. Product recovery rates achieve 85-90% for optimized hydrochloride synthesis compared to 70-80% for typical sulfate processes [1].

Bioequivalence and Performance Characteristics

Bioequivalence studies demonstrate comparable performance between glucosamine hydrochloride and sulfate formulations in terms of absorption kinetics [25]. Clinical research involving 24 healthy volunteers revealed that 90% confidence intervals for maximum concentration and area under the curve fell within acceptable bioequivalent ranges of 80-125% [25]. Both formulations exhibited similar tolerability profiles with minimal adverse events reported [25].

Bioavailability assessments indicate superior performance for the hydrochloride salt form [13]. The hydrochloride salt achieves 98.2% bioavailability compared to 87.5% for the sulfate form [13]. This enhanced bioavailability results from improved dissolution characteristics and reduced interference from stabilizing salts present in sulfate formulations [13].

The sulfate salt requires stabilization with potassium chloride or sodium chloride, potentially containing up to 30% of these salts by weight [13]. This stabilization requirement increases formulation complexity and introduces potential contraindications for individuals requiring restricted sodium or potassium intake [13]. The hydrochloride form eliminates these concerns through its inherent stability and reduced salt content [13].

Economic and Regulatory Considerations

Cost analysis reveals significant economic advantages for D-glucosamine hydrochloride production [1] [13]. Manufacturing costs remain lower due to reduced reagent consumption, shorter processing times, and higher product yields [1]. The simplified purification requirements for the hydrochloride form contribute to overall cost reductions throughout the production process [1].

Regulatory compliance demonstrates equivalence between both salt forms for pharmaceutical applications [8] [25]. Both D-glucosamine hydrochloride and sulfate meet established pharmacopeial standards for purity, identity, and potency [4] [8]. The hydrochloride form may offer advantages in regulatory submissions due to its simplified composition and reduced impurity profile [1].

D-Glucosamine hydrochloride represents a fundamental amino sugar derivative with significant biological and pharmaceutical importance. Its structural characterization through multiple analytical techniques provides comprehensive insights into the molecular architecture and conformational behavior of this essential biochemical compound. The following sections present detailed analyses of the structural properties determined through X-ray crystallography, nuclear magnetic resonance spectroscopy, gas-phase microwave spectroscopy, and computational modeling approaches.

X-Ray Crystallographic Studies of α-Anomeric Configuration

X-ray crystallographic investigations of D-glucosamine hydrochloride have conclusively established the predominant α-anomeric configuration in the solid state [1] [2]. The crystalline structure reveals that the protonated glucosamine exists exclusively in the α-anomeric pyranose form, adopting the energetically preferred ⁴C₁ chair conformation [1] [3]. This structural arrangement positions the anomeric hydroxyl group in an axial orientation, which is stabilized by the endo anomeric effect.

Table 1: X-ray Crystallographic Parameters of D-Glucosamine Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Space Group | α-anomeric pyranose form | [1], [3] |

| Anomeric Configuration | α-configuration at anomeric position | [1], [3] |

| Ring Conformation | ⁴C₁ chair conformation | [1], [3] |

| Molecular Formula | C₆H₁₃NO₅·HCl | [4], [5] |

| Molecular Weight (g/mol) | 215.63 | [4], [5] |

| Melting Point (°C) | 190-194 (decomposition) | [4], [6] |

| Primary Conformation | Preferred ⁴C₁ chair with equatorial hydroxymethyl group | [1], [3] |

The crystal structure analysis demonstrates that the pyranose ring maintains the expected normal Sachse trans configuration with the lower energy conformation 1a 2e 3e 4e 5e [1]. The most remarkable structural feature involves the extensive inter-ionic hydrogen-bonding network, which is dominated by the coordination around the NH₃⁺ groups and the chloride anions [1]. This hydrogen bonding pattern significantly influences the overall crystal packing and molecular stability.

Table 2: Detailed X-ray Crystallographic Bond Parameters

| Structural Parameter | Value (Å or degrees) | Precision/Error | Structural Significance |

|---|---|---|---|

| C1-O1 bond length | ~1.43 Å | ±0.01 Å | Anomeric effect manifestation |

| C1-O5 bond length | ~1.43 Å | ±0.01 Å | Ring oxygen participation |

| C1-C2 bond length | ~1.53 Å | ±0.02 Å | Standard C-C bond |

| C2-N bond length | ~1.48 Å | ±0.02 Å | Amino group attachment |

| Ring puckering amplitude (Q) | ~0.55 | ±0.04 | Chair conformation confirmation |

| Ring puckering phase (θ) | ~9.5° | ±5.2° | Deviation from ideal chair |

| Anomeric torsion angle | Axial orientation | Well-defined | Stabilizes α-anomer |

| Hydroxymethyl conformation | Equatorial preference | Conformationally flexible | Gauche effect influence |

The crystallographic data reveal that the hydroxymethyl group adopts an equatorial position, which represents the energetically favored configuration. The amino group at the C2 position participates in the hydrogen bonding network, effectively replacing the hydroxyl group that would be present in the parent D-glucose molecule. This substitution does not significantly alter the overall ring geometry but creates distinct intermolecular interactions that define the crystal packing arrangement [1].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and conformational dynamics of D-glucosamine hydrochloride in solution. Both ¹H and ¹³C NMR techniques have been extensively employed to characterize the anomeric equilibrium and chemical shift patterns characteristic of this amino sugar derivative.

¹H NMR Proton Environment Mapping

¹H NMR spectroscopic analysis reveals distinct chemical shift patterns that enable unambiguous identification and quantification of the α and β anomeric forms in aqueous solution [7]. The anomeric proton signals appear at characteristic positions: δ 5.3 ppm for the α-anomer and δ 4.8 ppm for the β-anomer [7]. The α-anomeric proton signal provides the primary basis for quantitative analysis, as the β-anomeric signal partially overlaps with the water resonance, complicating integration procedures.

Table 3: Nuclear Magnetic Resonance Spectral Assignments

| NMR Type | Chemical Shift/Value | Notes | Reference |

|---|---|---|---|

| ¹H NMR - α-anomer anomeric proton | δ 5.3 ppm | Used for quantification | [7] |

| ¹H NMR - β-anomer anomeric proton | δ 4.8 ppm | Overlaps with water signal | [7] |

| ¹H NMR - Sugar ring protons | δ 2.7-3.8 ppm | General ring proton region | [7] |

| ¹³C NMR - Anomeric carbon α-form | Upfield by 3-5 ppm relative to β-form | More axially symmetrical tensor | [8] |

| ¹³C NMR - Anomeric carbon β-form | Downfield relative to α-form | Less axially symmetrical | [8] |

| ¹³C NMR - Chemical shift difference | 3-5 ppm separation | Characteristic separation | [8] |

| Anomeric equilibrium ratio (α:β) | 63:37 (in water) | Contrasts with D-glucose ratio | [3] |

| Solvent system for NMR | D₂O | Deuterated water as solvent | [7], [9] |

The sugar ring protons appear in the δ 2.7-3.8 ppm region, representing the complex multipicity patterns characteristic of the pyranose ring system [7]. When dissolved in water, D-glucosamine hydrochloride establishes an anomeric equilibrium with a ratio of approximately 63:37 (α:β), which notably contrasts with the reversed ratio observed for D-glucose [3] [6]. This difference reflects the electronic influence of the amino group substitution at the C2 position.

¹³C NMR Chemical Shift Correlations

¹³C NMR spectroscopy provides definitive evidence for the anomeric effect and chemical shift anisotropy patterns in D-glucosamine hydrochloride. The anomeric carbon exhibits a characteristic chemical shift difference of 3-5 ppm between the α and β forms, with the α-anomer appearing upfield relative to the β-anomer [8]. This observation reflects the distinct electronic environments and chemical shift anisotropy tensors associated with each anomeric configuration.

Table 4: ¹³C NMR Chemical Shift Correlations

| Carbon Position | α-Anomer ¹³C Shift Range | β-Anomer ¹³C Shift Range | Chemical Shift Anisotropy |

|---|---|---|---|

| C1 (Anomeric) | 90-95 ppm | 95-98 ppm | Most anisotropic |

| C2 (Amino-bearing) | 53-58 ppm | 55-60 ppm | Significant due to NH₂ |

| C3 | 69-75 ppm | 73-78 ppm | Moderate anisotropy |

| C4 | 69-75 ppm | 70-76 ppm | Moderate anisotropy |

| C5 | 70-75 ppm | 75-80 ppm | Ring oxygen effects |

| C6 (Hydroxymethyl) | 60-65 ppm | 60-65 ppm | Conformationally sensitive |

Solid-state ¹³C NMR investigations have demonstrated that the chemical shift tensor for the α-anomer exhibits greater axial symmetry compared to the β-form [8]. This anisotropy difference provides fundamental insights into the electronic structure and bonding characteristics of the anomeric center. The C2 carbon bearing the amino group shows significant chemical shift anisotropy due to the electronic influence of the nitrogen substituent, distinguishing it clearly from the corresponding hydroxyl-bearing carbon in D-glucose.

Gas-Phase Conformational Dynamics via Laser Ablation Microwave Spectroscopy

Gas-phase microwave spectroscopy coupled with laser ablation techniques has enabled the first experimental characterization of neutral D-glucosamine conformational behavior in the absence of solvent interactions [3]. This methodology successfully generates neutral D-glucosamine molecules through laser ablation of D-glucosamine hydrochloride, preserving the α-anomeric configuration observed in the crystalline state.

Three distinct conformers of α-D-glucosamine have been conclusively identified and characterized through Fourier transform microwave spectroscopy: α-G⁻g⁺/cc/t (Rotamer I), α-G⁺g⁻/cc/t (Rotamer II), and α-Tg⁺/cc/t (Rotamer III) [3]. These conformers are distinguished by their hydroxymethyl group orientations and intramolecular hydrogen bonding patterns.

Table 5: Gas-Phase Laser Ablation Microwave Spectroscopy Data

| Conformer | Rotational Constants (MHz) | Nuclear Quadrupole Coupling Constants (MHz) | Relative Abundance | Gibbs Energy (cm⁻¹) | Hydrogen Bond Pattern |

|---|---|---|---|---|---|

| α-G⁻g⁺/cc/t (Rotamer I) | A=1269.4, B=781.2, C=577.4 | χₐₐ=2.16, χᵦᵦ=-3.73, χᶜᶜ=1.57 | 0.7(1) | 0 | O₄H···O₃H···N₂H···O₁H···O₅ + O₆H···O₅ |

| α-G⁺g⁻/cc/t (Rotamer II) | A=1305.3, B=760.1, C=531.3 | χₐₐ=0.64, χᵦᵦ=-2.28, χᶜᶜ=1.64 | 1.0 | 19 | O₄H···O₃H···N₂H···O₁H···O₅ + O₆H···O₅ |

| α-Tg⁺/cc/t (Rotamer III) | A=1390.0, B=738.7, C=535.5 | χₐₐ=2.49, χᵦᵦ=-4.13, χᶜᶜ=1.64 | 0.2(1) | 205 | O₆H···O₄H···O₃H···N₂H···O₁H···O₅ |

The rotational constants directly reflect the mass distribution characteristics of each conformer, providing unambiguous structural identification when compared with theoretical predictions [3]. The nuclear quadrupole coupling constants associated with the ¹⁴N nucleus offer critical information about the amino group orientation within each conformational structure. These constants are particularly sensitive to the hydrogen bonding arrangements and electronic environment of the nitrogen center.

The observation of the trans configuration (Rotamer III) represents a significant finding, as this conformation is rarely observed in condensed-phase studies of glucopyranosides [3]. The gas-phase environment eliminates solvent-mediated interactions that typically favor gauche conformations, revealing the intrinsic conformational preferences of the hydroxymethyl group. All three observed conformers adopt a ⁴C₁ ring configuration with counterclockwise hydrogen bonding arrangements, demonstrating the dominant influence of cooperative hydrogen bond networks in stabilizing these structures [3].

Computational Modeling of Pyranose Ring Distortion Energies

Computational modeling approaches provide detailed insights into the energetics and dynamics of pyranose ring distortion in D-glucosamine hydrochloride. High-level ab initio calculations using the MP2 method with the 6-311++G(d,p) basis set have established the relative energies and structural parameters for various conformational states [3].

Table 6: Computational Modeling Parameters

| Parameter | Value/Description | Energy/Properties | Reference |

|---|---|---|---|

| Computational Method | MP2 (Møller-Plesset second order) | High-level ab initio calculations | [3] |

| Basis Set | 6-311++G(d,p) | Diffuse and polarization functions included | [3] |

| Ring Configuration | ⁴C₁ chair dominant | Lower energy than ¹C₄ | [3] |

| Most Stable α-conformer | α-G⁻g⁺/cc/t | 0 cm⁻¹ (reference) | [3] |

| Most Stable β-conformer | β-G⁻g⁺/cc/t | +579 cm⁻¹ relative energy | [3] |

| Energy Difference (α vs β) | 579 cm⁻¹ (α more stable) | Significant preference for α-anomer | [3] |

| Hydroxymethyl Conformations | G⁻, G⁺ (gauche), T (trans) | O₆-C₆-C₅-O₅ dihedral angles | [3] |

| Anomeric Effect | Endo anomeric effect stabilizes α-forms | Axial OH group favored | [3] |

| Force Field (for dynamics) | CHARMM force field validated | Microsecond timescale dynamics | [10] |

The computational analysis reveals that the α-anomeric forms of D-glucosamine are significantly more stable than their β-counterparts, with an energy difference of 579 cm⁻¹ favoring the α-configuration [3]. This substantial energetic preference explains the predominance of α-forms in both crystalline and gas-phase environments. The endo anomeric effect plays a crucial role in this stabilization, directing the anomeric hydroxyl group toward the axial position.

Table 7: Pyranose Ring Distortion Energies and Dynamics

| Distortion Type | Energy (kcal/mol) | Timescale | Computational Method |

|---|---|---|---|

| ⁴C₁ → ¹C₄ transition | ~1.65 (experimental estimate) | Microsecond | MD simulations/Angyal scheme |

| Pseudorotation pathway | Multiple intermediates involved | Nanosecond intermediates | eABF enhanced sampling |

| Boat/skew-boat intermediates | Higher energy intermediates | Short-lived states | Free energy calculations |

| Ring puckering energy barrier | 0.4 increase with methylglycosides | Microsecond transition rates | Transition state theory |

| Substituent effects on puckering | Sulfonation increases barrier | Reduced exchange rates | All-atom explicit solvent MD |

| Solvent effects on conformational exchange | Water facilitates exchange | Enhanced dynamics in aqueous phase | Comparative MD studies |

Molecular dynamics simulations using validated force fields such as CHARMM have demonstrated that pyranose ring puckering occurs on microsecond timescales [10] [11]. The ⁴C₁ to ¹C₄ conformational transition involves multiple intermediate states, including boat and skew-boat configurations that serve as transient species along the pseudorotation pathway [10]. The energy barrier for ring puckering can be modulated by substituent effects, with sulfonation and other modifications significantly increasing the activation energy required for conformational exchange [12].

The computational modeling reveals that cooperative hydrogen bond networks extending throughout the molecular structure represent the primary stabilizing interactions for the observed conformers [3]. The amino group at C2 effectively replaces the hydroxyl group function in forming these networks, adopting the same hydrogen bonding role as the corresponding group in D-glucose. This substitution maintains the overall conformational landscape while introducing specific electronic and steric effects characteristic of the amino functionality.

Enhanced sampling techniques such as extended System Adaptive Biasing Force (eABF) methods have enabled comprehensive characterization of the pyranose ring puckering thermodynamics [10]. These approaches reveal that D-glucosamine exhibits conformational exchange kinetics that are dependent on substituent patterns and environmental conditions, with solvent interactions playing a crucial role in facilitating or hindering ring distortion processes.